Convalloside

Description

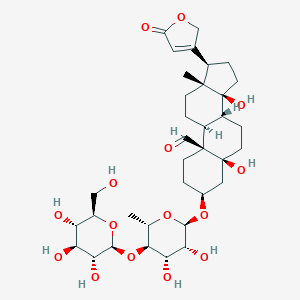

Structure

2D Structure

3D Structure

Properties

CAS No. |

13473-51-3 |

|---|---|

Molecular Formula |

C35H52O15 |

Molecular Weight |

712.8 g/mol |

IUPAC Name |

(3S,5S,8R,9S,10S,13R,14S,17R)-3-[(2R,3R,4S,5R,6S)-3,4-dihydroxy-6-methyl-5-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-5,14-dihydroxy-13-methyl-17-(5-oxo-2H-furan-3-yl)-2,3,4,6,7,8,9,11,12,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthrene-10-carbaldehyde |

InChI |

InChI=1S/C35H52O15/c1-16-29(50-31-27(42)25(40)24(39)22(13-36)49-31)26(41)28(43)30(47-16)48-18-3-8-33(15-37)20-4-7-32(2)19(17-11-23(38)46-14-17)6-10-35(32,45)21(20)5-9-34(33,44)12-18/h11,15-16,18-22,24-31,36,39-45H,3-10,12-14H2,1-2H3/t16-,18-,19+,20-,21+,22+,24+,25-,26-,27+,28+,29-,30-,31-,32+,33-,34-,35-/m0/s1 |

InChI Key |

CAYUJEAJKPLCAV-TZOZDROWSA-N |

SMILES |

CC1C(C(C(C(O1)OC2CCC3(C4CCC5(C(CCC5(C4CCC3(C2)O)O)C6=CC(=O)OC6)C)C=O)O)O)OC7C(C(C(C(O7)CO)O)O)O |

Isomeric SMILES |

C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)O[C@H]2CC[C@@]3([C@H]4CC[C@@]5([C@H](CC[C@@]5([C@@H]4CC[C@@]3(C2)O)O)C6=CC(=O)OC6)C)C=O)O)O)O[C@H]7[C@@H]([C@H]([C@@H]([C@H](O7)CO)O)O)O |

Canonical SMILES |

CC1C(C(C(C(O1)OC2CCC3(C4CCC5(C(CCC5(C4CCC3(C2)O)O)C6=CC(=O)OC6)C)C=O)O)O)OC7C(C(C(C(O7)CO)O)O)O |

melting_point |

201-204°C |

Other CAS No. |

13473-51-3 |

physical_description |

Solid |

Synonyms |

convalloside neoconvalloside |

Origin of Product |

United States |

Biosynthesis and Metabolism of Convalloside

Elucidation of Convalloside Biosynthetic Pathways in Plant Systems

The biosynthesis of this compound is a multi-step process involving various precursors and enzymatic reactions within Convallaria majalis.

Scientific understanding of the this compound biosynthetic pathway has been significantly advanced by precursor feeding studies. In these experiments, isotopically labeled compounds are introduced to the plant to trace their incorporation into more complex molecules.

Photosynthesis experiments using (14)CO2 have been employed to study the rate of cardenolide biosynthesis in Convallaria majalis, confirming that the plant actively produces these compounds. nih.gov More targeted studies have demonstrated the ability of C. majalis to utilize "foreign" cardenolides in its own biosynthetic processes. nih.gov For instance, when (23-14C)-digitoxigenin and (23-14C)-digitoxin were injected into the rhizomes of the plant, they were metabolized and incorporated into the native cardenolide pathway, ultimately leading to the formation of this compound. nih.gov This demonstrates that digitoxigenin (B1670572) serves as a precursor, undergoing a series of transformations to become part of the this compound structure. nih.gov

The general cardenolide pathway is understood to begin with sterol precursors, such as cholesterol or phytosterols (B1254722) like β-sitosterol, which are converted into pregnenolone (B344588). uni.lu This initial phase, while fundamental to all cardenolides in the plant, sets the stage for the specific modifications that lead to this compound.

The biosynthetic route from steroidal precursors to this compound involves a sequence of precise, enzyme-catalyzed reactions. Following the formation of the initial cardenolide skeleton, a major biosynthetic route in Convallaria majalis proceeds through several key intermediates. nih.gov

One of the primary pathways involves the stepwise oxidation of the C-19 position of the steroid nucleus, followed by a final glucosylation step. nih.gov The established sequence is as follows:

Periplorhamnoside → Convallatoxol (B1605184) → Convallatoxin (B1669428) → this compound nih.gov

The enzymatic steps for these conversions have been partially characterized:

Periplorhamnoside to Convallatoxol : This conversion is carried out by a monooxygenase that is dependent on the cofactor NADPH. nih.gov

Convallatoxol to Convallatoxin : This transformation is catalyzed by an alcohol dehydrogenase, which requires the cofactor NAD. nih.gov

Convallatoxin to this compound : The final step is the glucosylation of convallatoxin. nih.govnih.gov This reaction attaches a glucose molecule to the convallatoxin structure, forming this compound. nih.gov Glucosylation also occurs to a lesser extent with convallatoxol, forming convallatoxoloside. nih.govnih.gov

Table 1: Key Enzymatic Steps in this compound Biosynthesis

| Precursor | Product | Enzyme Class | Cofactor |

|---|---|---|---|

| Periplorhamnoside | Convallatoxol | Monooxygenase | NADPH |

| Convallatoxol | Convallatoxin | Alcohol Dehydrogenase | NAD |

| Convallatoxin | This compound | Glucosyltransferase (inferred) | Not specified |

While specific genetic studies exclusively targeting this compound are limited, broader research into cardenolide biosynthesis provides insight into the molecular framework. Identifying the genes that code for the enzymes in the biosynthetic pathway is crucial for a complete understanding. nih.gov

Modern approaches combine molecular genetics, bioinformatics, and analytical chemistry to elucidate these complex pathways. nih.govnih.gov For example, comparative analysis of the transcriptomes of different cardenolide-producing plants can help identify candidate genes. nih.gov Research has successfully identified key enzyme families involved in the early stages of cardenolide synthesis, such as progesterone (B1679170) 5β-reductase (P5βR) and members of the cytochrome P450 family (e.g., CYP87A), which catalyze the formation of pregnenolone from sterol precursors. uni.lunih.gov Although these are general to cardenolide synthesis, they are foundational for the subsequent production of this compound. The development of stable genetic transformation systems for plants like foxglove opens the door for more detailed functional analysis of the genes involved in the later, more specific steps of the pathway. nih.gov

Enzymatic Transformations in Cardenolide Biosynthesis Leading to this compound

Biotransformation and Degradation of this compound in Biological Systems

This compound, like other secondary metabolites, is subject to turnover and degradation within biological systems.

Studies on the turnover of cardenolides in Convallaria majalis have shown that these compounds are actively metabolized, particularly towards the end of the plant's vegetation period. nih.gov Both in vivo and in vitro experiments have been conducted to elucidate the degradative pathway of this compound. nih.gov

The primary and initial step in the degradation of this compound is the enzymatic removal of its glucose unit. nih.gov This deglucosidation reaction converts this compound into its corresponding aglycone, convallatoxin. nih.gov Following this initial step, convallatoxin is further converted into several other degradation products that have not yet been fully identified. nih.gov

The degradation process yields specific metabolites. As established, the principal and immediate metabolite of this compound degradation is convallatoxin. nih.gov

Table 2: this compound Degradation Pathway

| Initial Compound | Primary Metabolite | Subsequent Products |

|---|---|---|

| This compound | Convallatoxin | Unidentified degradation products |

Further metabolism of convallatoxin has been studied in animal systems, which can provide analogous pathways. In rats, convallatoxin is metabolized into convallatoxol. fishersci.fi This reaction involves the reduction of the aldehyde group on convallatoxin to an alcohol group, a process catalyzed by cytochrome P450 reductase. fishersci.fi This increases the polarity of the molecule, preparing it for excretion. fishersci.fi

Chemical Compounds and PubChem CIDs

Turnover Dynamics of Cardenolides, Including this compound, in Plant Systems

The presence and concentration of cardenolides, including this compound, within plant systems are not static. These compounds are subject to complex turnover dynamics, encompassing their synthesis, transport, storage, and eventual degradation. This metabolic flux allows plants to allocate their chemical defenses efficiently and respond to changing physiological and environmental conditions. Research, particularly on cardenolide-producing genera like Digitalis and Convallaria, has provided significant insights into these processes.

Transport and Storage

Studies on Digitalis lanata have established a model for cardenolide transport and storage that is considered broadly applicable. In this model, primary cardenolide glycosides, which possess a terminal glucose molecule, are actively transported across the tonoplast and stored within the cell's vacuole. thieme-connect.com This accumulation is an energy-dependent mechanism. thieme-connect.com These stored glycosides are not confined to their site of synthesis. Evidence demonstrates the long-distance transport of primary cardenolides from the leaves, where they are synthesized, to various sink tissues such as the roots or newly developing leaves. thieme-connect.comnih.govfao.orgdntb.gov.ua This transport occurs through the phloem, indicating a systemic allocation of these defensive compounds throughout the plant. thieme-connect.com It is proposed that primary glycosides like this compound serve as both the transport and storage forms of cardenolides. thieme-connect.com

Metabolism and Degradation of this compound

In Convallaria majalis (lily of the valley), this compound is a key metabolic glycoside that undergoes transformation within the plant. researchgate.netmdpi.comrestorativemedicine.org The initial and primary step in the degradative pathway of this compound is its deglucosidation—the removal of a glucose unit—to yield convallatoxin. researchgate.net This conversion is part of a broader turnover process, as convallatoxin is then metabolized into several other, as yet unidentified, degradation products. researchgate.net This turnover appears to be particularly active towards the end of the plant's vegetation period. researchgate.net

The metabolic capacity of Convallaria majalis was further demonstrated in experiments where the plant was fed "foreign" cardenolides from Digitalis. When (23-¹⁴C)-digitoxin was introduced into the rhizomes, it was rapidly hydrolyzed to its aglycone, digitoxigenin. researchgate.net The plant's enzymatic machinery then processed this precursor through its native biosynthetic pathway to produce its own characteristic cardenolides. researchgate.net This biotransformation involves a sequence of specific reactions, ultimately leading to the formation of this compound. researchgate.net This illustrates that the plant possesses a dynamic and adaptable enzymatic system for cardenolide metabolism.

The sequential transformation of digitoxigenin into this compound within Convallaria majalis is detailed in the table below.

Biotransformation of Exogenous Digitoxigenin in Convallaria majalis

| Step | Starting Compound | Reaction | Product |

|---|---|---|---|

| 1 | Digitoxigenin | C5-hydroxylation and addition of rhamnose | Periplorhamnoside |

| 2 | Periplorhamnoside | C19-oxidation | Convallatoxol |

| 3 | Convallatoxol | C19-oxidation | Convallatoxin |

| 4 | Convallatoxin | Glucosylation (addition of glucose) | This compound |

This table summarizes the metabolic pathway described in a study where Digitoxigenin was introduced to Convallaria majalis plants. researchgate.net

Table of Compounds and PubChem CIDs

| Compound Name | PubChem CID |

|---|---|

| This compound | 114652 nih.govuni.lu |

| Convallatoxin | 441852 nih.govnih.gov |

| Strophanthidin (B154792) | 6185 nih.govnih.gov |

| Rhamnose | 25310 nih.gov |

| Digitoxigenin | 4369270 nih.govuni.lu |

| Progesterone | 5994 nih.govfishersci.at |

Mechanistic Studies of Convalloside at the Cellular and Molecular Level Preclinical Focus

Interactions with Ion Transporters: Elucidating Na+/K+-ATPase Inhibition by Convalloside

The primary molecular target for this compound and other cardiac glycosides is the Na+/K+-ATPase, an essential enzyme embedded in the plasma membrane of animal cells. nih.govwikidata.org This enzyme, also known as the sodium pump, actively transports sodium (Na+) and potassium (K+) ions against their concentration gradients, a process vital for maintaining cellular membrane potential, regulating cell volume, and driving the transport of other solutes. wikidata.orgguidetopharmacology.org

Molecular Binding Mechanisms of this compound to Na+/K+-ATPase

This compound, like other cardiac glycosides, binds to the Na+/K+-ATPase from the extracellular side. nih.gov The binding site is located on the α-subunit of the enzyme, specifically within a transmembrane domain composed of several α-helices. nih.govnih.gov This interaction is non-covalent and allosteric, meaning it influences the enzyme's activity without binding to the active site for ATP hydrolysis. guidetopharmacology.org The binding of the glycoside to this external site prevents the subsequent binding of potassium ions, which is a critical step in the pump's transport cycle. guidetopharmacology.orgnih.gov Computational docking studies with the related compound convallatoxin (B1669428), which shares the same aglycone (strophanthidin) as a this compound derivative, have demonstrated a high-efficiency binding to the Na+/K+-ATPase. nih.gov

Differential Binding Affinities Across Na+/K+-ATPase Isoforms

The Na+/K+-ATPase is not a single entity but exists as various isozymes, resulting from the combination of different isoforms of its α and β subunits. fishersci.canih.gov In mammals, there are four α isoforms (α1, α2, α3, α4) and three β isoforms (β1, β2, β3). nih.gov These isoforms are expressed in a tissue-specific manner and exhibit distinct biochemical properties, including varying affinities for Na+, K+, ATP, and cardiac glycosides like ouabain (B1677812). nih.govmims.com For instance, the α-isoforms in rodents show a wide range of sensitivity to ouabain, with the α1 isoform being significantly less sensitive than the α2 and α3 isoforms. nih.gov The α4 isoform is noted for its high sensitivity to ouabain inhibition. mims.com While extensive data exists for compounds like digoxin (B3395198) and ouabain, specific preclinical studies detailing the differential binding affinities of this compound across the full range of Na+/K+-ATPase isoforms are not extensively documented. However, the structural similarities to other cardiac glycosides suggest that its binding affinity likely varies among the different isozymes, which could contribute to tissue-specific effects. One study on convallatoxin reported similar binding affinities across the isoforms tested, though the specific isoforms were not detailed. nih.gov

Downstream Cellular Signaling Cascades Modulated by this compound

The inhibition of Na+/K+-ATPase by this compound extends beyond simple ion transport disruption. The enzyme also functions as a signal transducer, and its inhibition can initiate complex intracellular signaling cascades that influence a variety of cellular functions. nih.govfishersci.ca

Activation of Signal Transduction Pathways by this compound

Beyond its role as an ion pump, the Na+/K+-ATPase acts as a receptor and scaffolding protein, forming a signaling complex with other proteins such as the non-receptor tyrosine kinase Src, the epidermal growth factor receptor (EGFR), and caveolin. nih.govfishersci.ca The binding of cardiac glycosides like this compound can trigger the activation of this complex. nih.govnih.gov This can lead to the transactivation of the EGFR and the subsequent initiation of downstream signaling cascades, including the mitogen-activated protein kinase (MAPK) and the phosphoinositide 3-kinase (PI3K)/Akt pathways. fishersci.cawikipedia.orguni.lu For example, the related compound convallatoxin has been shown to induce apoptosis and autophagy, processes that can be regulated by these pathways, such as through the inhibition of the mTOR signaling pathway. wikipedia.org The increase in intracellular Ca2+ also functions as a critical signaling event, activating Ca2+-dependent enzymes and transcription factors that can influence gene expression, cell proliferation, and programmed cell death. nih.govguidetopharmacology.orgnih.gov

Mitogen-Activated Protein Kinase (MAPK) Pathway Involvement

Mechanisms Affecting Cellular Proliferation and Fate Induced by this compound (In Vitro Studies)

Apoptosis, or programmed cell death, is a fundamental process for maintaining tissue homeostasis. nih.gov It can be initiated through two main pathways: the extrinsic (death receptor-mediated) and the intrinsic (mitochondrial) pathway. nih.govmdpi.com Both pathways converge on the activation of caspases, a family of proteases that execute the apoptotic program. wikipedia.org

In vitro studies have demonstrated that cardiac glycosides, including convallatoxin, a compound structurally related to this compound, can induce apoptosis in cancer cells. wikipedia.org This process is often characterized by morphological changes such as chromatin condensation and the formation of apoptotic bodies. plos.org The induction of apoptosis by these compounds can be mediated through the intrinsic pathway, involving the release of cytochrome c from the mitochondria. mdpi.complos.org

The activation of caspases is a central event in the execution of apoptosis. wikipedia.org Caspases exist as inactive zymogens (pro-caspases) and are activated through a proteolytic cascade. wikipedia.org Initiator caspases, such as caspase-8 and caspase-9, are activated at the beginning of the apoptotic process, while executioner caspases, like caspase-3, are responsible for cleaving cellular substrates, leading to cell death. wikipedia.orgnih.gov

Studies on convallatoxin have shown that its apoptosis-inducing effect involves the activation of caspase-3. wikipedia.org The activation of caspase-3 leads to the cleavage of various cellular proteins, including poly(ADP-ribose) polymerase (PARP), which is a hallmark of apoptosis. wikipedia.org The activation of the intrinsic pathway typically involves the formation of the apoptosome, a complex that recruits and activates pro-caspase-9. mdpi.com Activated caspase-9 then proceeds to activate downstream executioner caspases like caspase-3. mdpi.comnih.gov

Autophagy is a cellular process responsible for the degradation of dysfunctional or unnecessary cellular components through the lysosomal machinery. mdpi.com It plays a dual role in cancer, acting as a tumor suppressor in the early stages and promoting tumor survival in advanced stages. nih.govnih.gov The process of autophagy is tightly regulated by a number of signaling pathways in response to cellular stress. nih.gov

Convallatoxin has been shown to induce autophagy in human cervical carcinoma cells. wikipedia.org This induction of autophagy can contribute to the anti-cancer effects of the compound by leading to cell death. wikipedia.org The relationship between autophagy and apoptosis is complex, with evidence suggesting that autophagy can, in some contexts, lead to or enhance apoptotic cell death.

The mechanistic target of rapamycin (B549165) (mTOR) signaling pathway is a key regulator of cell growth, metabolism, and survival. nih.gov It integrates signals from nutrients and growth factors to control anabolic and catabolic processes. nih.gov A primary function of mTOR, particularly the mTORC1 complex, is the suppression of autophagy under nutrient-rich conditions. nih.govfrontiersin.org

Preclinical studies have demonstrated that convallatoxin induces autophagy by blocking the mTOR signaling pathway. wikipedia.org By inhibiting mTORC1, the suppression of the autophagy-initiating complex containing ULK1 is lifted, allowing for the formation of autophagosomes. nih.govfrontiersin.org This blockade of the mTOR pathway is a crucial mechanism by which some cardiac glycosides exert their anti-proliferative and pro-autophagic effects. wikipedia.org

Inhibition of Angiogenesis by this compound-Related Compounds

This compound and related cardiac glycosides have demonstrated the ability to inhibit angiogenesis, the formation of new blood vessels, in both in vitro and in vivo preclinical models. mdpi.com Angiogenesis is a critical process in tumor growth and metastasis. mdpi.com Several cardiac glycosides, which share a similar core structure with this compound, have been shown to interfere with this process through various mechanisms.

One of the key mechanisms by which these compounds inhibit angiogenesis is through the suppression of hypoxia-inducible factor 1-alpha (HIF-1α). mdpi.com HIF-1α is a transcription factor that plays a central role in cellular adaptation to hypoxia and regulates the expression of genes involved in angiogenesis, such as vascular endothelial growth factor (VEGF). plos.org Preclinical studies have shown that cardiac glycosides like digoxin, ouabain, and proscillaridin (B1679727) A can inhibit the synthesis of HIF-1α protein and subsequently reduce the expression of its target genes. mdpi.com For example, digoxin has been found to suppress the hypoxia-induced expression of VEGF. plos.org

Convallatoxin, a cardiac glycoside found in lily of the valley, has been specifically shown to inhibit angiogenesis in both laboratory and living organism models. mdpi.com Another related compound, gamabufotalin, was found to inhibit the proliferation, migration, invasion, and tube formation of human umbilical vein endothelial cells (HUVECs) induced by VEGF. mdpi.com This inhibition was attributed to the suppression of the VEGF receptor-2 signaling pathway. mdpi.com

The anti-angiogenic effects of some cardiac glycosides are also linked to their primary mechanism of action, the inhibition of the Na+/K+-ATPase pump. mdpi.com This inhibition can lead to downstream effects that disrupt endothelial cell function and vessel formation. Additionally, some cardiac glycosides have been shown to regulate metalloproteinases (MMP)-2 and -9, enzymes that are crucial for the degradation of the extracellular matrix, a necessary step for endothelial cell migration and invasion during angiogenesis. mdpi.com

Table 1: Effects of this compound-Related Compounds on Angiogenesis

| Compound | Effect on Angiogenesis | Investigated Mechanism(s) |

| Convallatoxin | Inhibition in vitro and in vivo mdpi.com | Regulation of MMP-2 and MMP-9 mdpi.com |

| Gamabufotalin | Inhibition of VEGF-induced HUVEC proliferation, migration, invasion, and tubulogenesis mdpi.com | Suppression of VEGF receptor-2 signaling pathway mdpi.com |

| Digoxin | Inhibition of prostate tumor growth plos.org | Inhibition of HIF-1α, leading to decreased VEGF expression plos.org |

| Ouabain | Inhibition of HIF-1α protein synthesis mdpi.com | Inhibition of HIF-1α signaling mdpi.com |

| Proscillaridin A | Inhibition of HIF-1α protein synthesis mdpi.com | Inhibition of HIF-1α signaling mdpi.com |

Inhibition of Topoisomerase I and II Activity

Topoisomerases are essential enzymes that resolve topological problems in DNA during processes like replication, transcription, and chromosome segregation. wikipedia.org They work by creating transient breaks in the DNA backbone. mdpi.com Because cancer cells are highly proliferative, they are particularly dependent on topoisomerases, making these enzymes attractive targets for anticancer drugs. biorxiv.org Topoisomerase inhibitors can be classified as poisons, which stabilize the enzyme-DNA cleavage complex, leading to DNA damage and cell death, or as catalytic inhibitors, which prevent the enzyme from functioning without causing DNA breaks. wikipedia.orgbiorxiv.org

Some cardiac glycosides have been found to inhibit the activity of both topoisomerase I and topoisomerase II. unmc.edu The bufadienolide proscillaridin A, for instance, has been demonstrated to inhibit both DNA topoisomerase I and II. unmc.edu This dual inhibition is a noteworthy characteristic, as some cancer cells can develop resistance to drugs that target only one type of topoisomerase. nih.gov While the precise molecular interactions are still under investigation, this activity presents an additional mechanism by which this compound-related compounds may exert their anti-cancer effects.

Other Investigational Cellular Targets and Mechanisms of this compound

Effects on Fibroblast Growth Factor-2 (FGF-2) Export

Fibroblast growth factor-2 (FGF-2) is a potent signaling molecule involved in cell proliferation, survival, and angiogenesis. mdpi.comoncotarget.com Unlike many other growth factors, FGF-2 does not have a classical signal peptide and is exported from the cell through a non-conventional, leaderless pathway. unmc.edu The inhibition of this export mechanism can thus reduce the pro-angiogenic and mitogenic signals in the tumor microenvironment.

Cardiac glycosides, including the this compound-related compound oleandrin (B1683999), have been shown to inhibit the export of FGF-2 from cancer cells. guidetopharmacology.orgnih.gov This inhibitory action is linked to the binding of the cardiac glycoside to the α-subunit of the Na+/K+-ATPase, though it appears to be independent of the pump's ion-transporting activity. unmc.edu In studies using human prostate cancer cell lines (PC3 and DU145), non-cytotoxic concentrations of oleandrin significantly inhibited the release of FGF-2 in a time- and concentration-dependent manner. nih.gov A 48- to 72-hour continuous incubation was necessary to observe this effect. nih.gov

Table 2: Inhibition of FGF-2 Export by Oleandrin

| Cell Line | Oleandrin Concentration | Inhibition of FGF-2 Release |

| PC3 | 0.1 ng/mL | 45.7% nih.gov |

| DU145 | 0.1 ng/mL | 49.9% nih.gov |

Impact on Viral Replication Mechanisms (in vitro)

Viruses are obligate intracellular pathogens that rely on the host cell's machinery for replication. immunology.org The viral life cycle involves several stages, including attachment, penetration, uncoating, replication of the viral genome, assembly of new viral particles, and release. immunology.org Compounds that interfere with any of these steps can inhibit viral propagation. frontiersin.org

Convallatoxin, a cardiac glycoside structurally related to this compound, has demonstrated antiviral activity in vitro. wikipedia.org It has been shown to inhibit the replication of Human Cytomegalovirus (HCMV). wikipedia.org The proposed mechanism involves the inhibition of the Na+/K+-ATPase pump. This inhibition leads to a decrease in the extracellular sodium concentration, which in turn limits the co-transport of methionine and sodium into the cell. As methionine is an essential amino acid for protein synthesis, its reduced uptake disables the production of new viral proteins, thereby halting viral replication. wikipedia.org A very low concentration of convallatoxin (0.01 μM) was shown to be effective against HCMV. wikipedia.org This suggests a potential broad-spectrum antiviral application for certain cardiac glycosides by targeting a fundamental host cell process that viruses exploit.

Modulation of Coagulation Cascades through Tissue Factor Expression (in vitro)

Tissue factor (TF) is a transmembrane glycoprotein (B1211001) that acts as the primary initiator of the extrinsic pathway of the blood coagulation cascade. nih.govamegroups.org Under normal physiological conditions, TF is not expressed by cells in direct contact with blood, such as endothelial cells. nih.gov However, its expression can be induced in these cells by various stimuli, leading to a prothrombotic state. nih.gov Beyond its role in hemostasis, TF is also involved in cellular signaling that can influence processes like angiogenesis and tumor metastasis. amegroups.org

Recent in vitro research has shown that convallatoxin can induce the expression of tissue factor in human umbilical vein endothelial cells (HUVECs). researchgate.net In a dose-dependent manner, treatment with convallatoxin led to a significant increase in both TF mRNA and protein expression after four hours. researchgate.net This finding suggests that convallatoxin can create a hypercoagulable state by promoting the expression of this key coagulation initiator on the surface of endothelial cells. researchgate.net This mechanism is of interest as it may contribute to some of the systemic effects observed in cases of poisoning by plants containing this toxin. researchgate.net

Methodological Advancements in Convalloside Research

Extraction and Isolation Methodologies for Convalloside

The initial step in this compound research involves its extraction from plant matrices and subsequent isolation to achieve a high degree of purity. Methodologies have evolved from traditional solvent-based approaches to more efficient, modern techniques.

Traditional methods for obtaining this compound rely on solvent-based extraction. This process typically involves macerating the plant material (e.g., leaves, flowers, or bark) and extracting it with alcohol or alcohol-water mixtures, such as 50% aqueous methanol. nuph.edu.uagoogle.com The resulting crude extract contains a complex mixture of compounds, including this compound, other cardiac glycosides, saponins, and tannins. google.com

To concentrate the desired glycosides, the crude extract is often subjected to liquid-liquid partitioning. For instance, after concentrating the initial extract, it can be partitioned between solvents like a chloroform-ethanol mixture and water. nih.govnuph.edu.uagoogle.com This step helps to separate the more polar impurities from the less polar cardiac glycosides. Further purification might involve precipitating inert materials with agents like lead acetate, although this method is less common in modern research. google.com While effective at producing a crude extract, these conventional methods are often time-consuming and require large volumes of organic solvents. nuph.edu.uamicrobiologyjournal.org

To overcome the limitations of conventional methods, advanced extraction technologies such as Ultrasound-Assisted Extraction (UAE) and Microwave-Assisted Extraction (MAE) have been developed. microbiologyjournal.orgnih.gov These techniques are considered "green" technologies as they often reduce solvent consumption and extraction time. mdpi.comresearchgate.net

Ultrasound-Assisted Extraction (UAE) utilizes high-frequency sound waves to create cavitation bubbles in the solvent. The collapse of these bubbles near the plant cell walls generates high localized pressure and temperature, disrupting the cell structure and facilitating the release of intracellular compounds like this compound into the solvent. nih.govmdpi.com This method generally results in higher extraction yields in a shorter time compared to conventional techniques. microbiologyjournal.org

Microwave-Assisted Extraction (MAE) employs microwave energy to heat the solvent and plant material directly. mdpi.com The rapid, localized heating creates pressure within the plant cells, causing them to rupture and release their contents. nih.gov MAE significantly accelerates the extraction process, offering high efficiency and reduced thermal degradation of heat-sensitive compounds. microbiologyjournal.orgmdpi.com

The synergistic use of both ultrasound and microwaves (UMAE) has also been explored for the extraction of bioactive compounds from plants, further enhancing mass transfer and improving extraction efficiency. mdpi.comresearchgate.net

| Parameter | Conventional Solvent Extraction | Advanced Extraction (UAE/MAE) |

|---|---|---|

| Principle | Solvent diffusion and maceration | Cell disruption via acoustic cavitation (UAE) or dielectric heating (MAE) |

| Extraction Time | Hours to days | Minutes |

| Solvent Consumption | High | Reduced |

| Efficiency/Yield | Moderate | High |

| Environmental Impact | Higher due to solvent use | Lower ("Green" Technology) |

Following extraction, chromatographic techniques are indispensable for the separation and purification of this compound from the complex mixture of co-extracted compounds. nuph.edu.uabioanalysis-zone.com These methods separate molecules based on their differential affinities for a stationary phase and a mobile phase. bioanalysis-zone.comwikipedia.org

High-Performance Liquid Chromatography (HPLC) is a powerful and widely used technique for the purification and isolation of natural products, including cardiac glycosides like this compound. researchgate.netnih.govspringernature.com Preparative HPLC, in particular, has become a primary method for obtaining pure compounds. nih.govspringernature.com

Reversed-phase HPLC (RP-HPLC) is frequently employed for this purpose. researchgate.netresearchgate.net In this mode, a nonpolar stationary phase (e.g., C18) is used with a polar mobile phase, typically a gradient mixture of water and an organic solvent like acetonitrile. researchgate.net As the mobile phase passes through the column, compounds in the extract separate based on their polarity. This compound, along with other glycosides, can be resolved from impurities and other related cardenolides. researchgate.net The separated components are monitored by a detector, often a UV spectrophotometer, and the fractions containing pure this compound are collected. researchgate.netwikipedia.org

Thin-Layer Chromatography (TLC) is a simple, rapid, and cost-effective chromatographic method used for the qualitative analysis of mixtures. umass.edulibretexts.org In this compound research, TLC serves several important functions. It is used to quickly screen plant extracts for the presence of this compound and other cardiac glycosides. researchgate.net

The technique involves spotting the extract onto a plate coated with a thin layer of an adsorbent like silica (B1680970) gel (the stationary phase) and developing it in a sealed chamber with a suitable solvent system (the mobile phase). wikipedia.orgkhanacademy.org Compounds separate based on their polarity, and their positions are visualized, often under UV light or by using a staining reagent. wikipedia.org TLC is also invaluable for monitoring the progress of purification procedures like column chromatography or preparative HPLC, allowing researchers to identify which fractions contain the target compound. umass.edulibretexts.org

Chromatographic Separation Techniques for Purification

High-Performance Liquid Chromatography (HPLC) for this compound Isolation

Advanced Analytical Detection and Quantification Techniques for this compound

Accurate detection and quantification of this compound are critical for research and quality control. Modern analytical chemistry offers highly sensitive and specific techniques for this purpose.

The most prominent method for the quantification of cardiac glycosides is HPLC coupled with spectrophotometric (UV-Vis) or mass spectrometry (MS) detection. researchgate.netfrontiersin.org HPLC-UV allows for the quantification of this compound by measuring its absorbance at a specific wavelength (e.g., 220 nm) as it elutes from the column. researchgate.net This method is robust and suitable for routine pharmacopoeial analysis. researchgate.net

For even greater sensitivity and specificity, HPLC is coupled with Mass Spectrometry (LC-MS). nih.gov This technique not only separates the components of a mixture but also provides mass information for each component, allowing for confident identification and quantification. frontiersin.orgnih.gov LC-MS is particularly powerful for analyzing complex biological samples and can be used to identify this compound even when present at trace levels. nih.govmdpi.com The development of such advanced analytical procedures enables a shift from older, less selective methods to more precise and ethical techniques for the study of cardiac glycosides. researchgate.net

Spectrophotometric Approaches for Cardiac Glycosides

Spectrophotometry provides foundational methods for the quantitative determination of cardiac glycosides, including this compound. These techniques are often based on color-forming reactions that target specific functional groups within the molecule.

Direct ultraviolet (UV) measurement of the butenolide ring, a five-membered lactone ring characteristic of cardenolides, shows an intense absorption maximum around 215-220 nm. amu.edu.az However, for more specific qualitative and quantitative analysis, cardiac glycosides are typically converted into colored derivatives. iosrjournals.orgresearchgate.net

Several reagents are employed for this purpose:

Baljet's Reagent (Picric Acid): In an alkaline medium, picric acid reacts with the active methylene (B1212753) group of the lactone ring to produce a red-orange colored complex. nuph.edu.uaresearchgate.net This reaction product can be measured spectrophotometrically, often at a wavelength of 495 nm, to determine the total cardiac glycoside content. rjpharmacognosy.irinnovareacademics.in While widely used, the specificity of the Baljet reaction can be low, as other compounds like ketones may also produce colored complexes with the reagent. iosrjournals.orgresearchgate.net

Kedde's Reagent (3,5-Dinitrobenzoic Acid): This reagent also reacts with the unsaturated lactone ring in an alkaline solution to form a reddish-violet color, providing another basis for spectrophotometric quantification. iosrjournals.orgnuph.edu.ua

Legal's Test (Sodium Nitroprusside): This test yields a red color in the presence of the butenolide ring and is used for identification. nuph.edu.ua

These colorimetric methods are valuable for screening and total glycoside estimation but can be limited by interferences from other compounds in crude plant extracts. researchgate.net

Mass Spectrometry-Based Methods (e.g., LC-MS, GC-MS/MS)

Mass spectrometry (MS), particularly when coupled with chromatographic separation techniques like liquid chromatography (LC) or gas chromatography (GC), has become an indispensable tool for the analysis of this compound and other cardiac glycosides. nih.gov These hyphenated methods offer superior sensitivity and selectivity compared to spectrophotometric approaches.

Liquid Chromatography-Mass Spectrometry (LC-MS) is the method of choice for analyzing non-volatile and polar compounds like cardiac glycosides. mdpi.comescholarship.org

Identification and Quantification: LC-MS and its tandem version (LC-MS/MS) are used for the definitive identification and quantification of this compound in various samples, including plant extracts and biological fluids. ha.org.hkmdpi.comresearchgate.net Ultra-high performance liquid chromatography (UHPLC) coupled with MS provides rapid and high-resolution separation. nih.govnih.gov

Fragmentation Patterns: Cardenolides exhibit characteristic fragmentation patterns in MS/MS analysis. Typically, the initial fragmentation involves the loss of the sugar moiety, yielding the aglycone (genin). escholarship.org This is followed by successive neutral losses, such as molecules of water, from the steroidal nucleus. escholarship.org This predictable fragmentation is key to structural confirmation. Electrospray ionization (ESI) is the most common ionization technique used for these analyses. nih.govmdpi.com

Gas Chromatography-Mass Spectrometry (GC-MS) can also be employed, though it requires derivatization of the glycosides. The analysis is typically performed on the aglycone portions of the molecules after hydrolysis and derivatization (e.g., trimethylsilyl (B98337) (TMS) derivatives). researchgate.netinformaticsjournals.co.in

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation and Quantification

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for the unambiguous structural elucidation of natural products like this compound. nd.edunih.gov

Structural Elucidation: One-dimensional (1D) NMR (¹H and ¹³C) and two-dimensional (2D) NMR experiments (e.g., COSY, HSQC) provide detailed information about the molecule's carbon-hydrogen framework. researchgate.netmdpi.com This allows for the precise determination of the stereochemistry and the linkage between the aglycone and sugar components, which is critical for distinguishing between isomers. nih.gov For instance, the structures of this compound and its related glycosides have been elucidated using ¹H NMR and ¹³C NMR. researchgate.net

Quantitative NMR (qNMR): Beyond its structural capabilities, NMR can be used for quantitative analysis. creative-biostructure.com Quantitative ¹H-NMR (qNMR) allows for the direct measurement of the concentration and purity of a compound, such as this compound, by comparing the integral of a specific analyte signal to that of a certified internal standard. core.ac.ukresearchgate.net This method is highly accurate and provides traceability to the International System of Units (SI), making it valuable for the certification of reference materials. researchgate.net

Analytical Method Validation Principles in this compound Analysis

To ensure that an analytical method for this compound is reliable and suitable for its intended purpose, it must be validated. researchgate.netnih.gov Method validation is performed according to established guidelines, such as those from the International Council for Harmonisation (ICH). nih.gov Key validation parameters include specificity, sensitivity, precision, linearity, and range.

Specificity is the ability of the method to assess the analyte unequivocally in the presence of other components that may be expected to be present, such as impurities, degradation products, or matrix components. nih.gov Chromatographic methods like HPLC and LC-MS/MS demonstrate high specificity by physically separating this compound from other substances before detection. researchgate.netnih.gov In contrast, some colorimetric reactions may lack specificity. iosrjournals.orgresearchgate.net

Sensitivity refers to the method's ability to detect and/or quantify low concentrations of the analyte. It is typically defined by the Limit of Detection (LOD) and the Limit of Quantitation (LOQ) . nih.govnih.gov The LOD is the lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value, while a method's LOQ is the lowest concentration that can be determined with acceptable precision and accuracy. nih.govnih.gov LC-MS/MS methods are known for their excellent sensitivity, often allowing for quantification in the nanogram per milliliter (ng/mL) range or lower. nih.govresearchgate.net

Precision expresses the closeness of agreement between a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions. aoac.org It is usually assessed at two levels:

Repeatability refers to the precision obtained under the same operating conditions over a short interval of time. ut.eeisobudgets.com This includes the same analyst, same instrument, and same reagents, reflecting the method's performance in a single analytical run. ut.eeuhasselt.be

Intermediate Precision assesses the within-laboratory variations, such as different days, different analysts, or different equipment. ut.eeuhasselt.be This provides an indication of how the method will perform over time under typical laboratory conditions. ut.ee

Table 1: Key Validation Parameters for Analytical Methods

| Parameter | Definition | Purpose in this compound Analysis |

|---|---|---|

| Specificity | The ability to assess the analyte unequivocally in the presence of other components. | Ensures that the signal measured is only from this compound and not from other related cardiac glycosides or matrix components. |

| Sensitivity (LOD/LOQ) | The lowest concentration of the analyte that can be reliably detected (LOD) and quantified (LOQ). | Determines the lower limit of this compound concentration that can be accurately measured, crucial for trace analysis. |

| Repeatability | Precision under the same operating conditions over a short time. | Confirms the consistency of the method during a single analytical batch. |

| Intermediate Precision | Precision under varied conditions within the same laboratory (e.g., different days, analysts). | Demonstrates the method's robustness to typical variations encountered during routine use in a lab. |

| Linearity | The ability to obtain test results which are directly proportional to the concentration of the analyte. | Confirms a predictable and proportional response of the method to changing concentrations of this compound. |

| Range | The interval between the upper and lower concentration of analyte for which the method has suitable precision, accuracy, and linearity. | Defines the concentration boundaries within which the method is considered valid and reliable for quantifying this compound. |

Linearity demonstrates the proportional relationship between the concentration of this compound and the analytical signal over a specified range. gmpinsiders.com It is typically evaluated by analyzing a minimum of five standard solutions of different concentrations. europa.euloesungsfabrik.de The data are then analyzed statistically, often using linear regression to calculate the correlation coefficient (r) or coefficient of determination (R²), which should be close to 1. loesungsfabrik.de

Range is the interval between the upper and lower concentrations of the analyte (including these concentrations) for which it has been demonstrated that the analytical procedure has a suitable level of precision, accuracy, and linearity. pharmaguru.co The specified range is derived from the linearity studies and confirms the concentration window where the method is reliable for quantification. gmpinsiders.com

Repeatability and Intermediate Precision Determinations

Biotechnological Approaches for this compound Production and Analysis

Biotechnological methods offer promising alternatives to traditional agricultural cultivation for the production of valuable plant-derived compounds like this compound. These techniques can overcome limitations such as geographical constraints, climate variability, and pest infestations, ensuring a consistent and potentially higher yield of the desired metabolites. mdpi.com This section explores the application of plant cell culture, genetic engineering, and metabolomics in the context of this compound research and production.

Plant Cell Culture and Biotransformation for Enhanced Yield

Plant cell and tissue culture techniques have emerged as a powerful tool for producing secondary metabolites, including cardiac glycosides, in a controlled laboratory setting. nih.govnih.gov This approach involves growing plant cells, tissues, or organs on nutrient media under sterile conditions, which can lead to the production of significant quantities of bioactive compounds. nih.govmdpi.com

For cardiac glycosides, it has been observed that undifferentiated cell cultures often produce negligible amounts of these compounds. benthamscience.com However, the biosynthetic capability is typically restored when morphogenesis, the development of plant structures like shoots, is induced. benthamscience.comnih.gov Shoot-forming cultures of Digitalis purpurea, a known producer of cardiac glycosides, have been shown to accumulate these compounds. nih.gov Similarly, shoot-tip cultivation has been successfully used for the micropropagation and production of cardenolides in Digitalis lanata. dergipark.org.trekb.eg

Elicitation, the use of biotic or abiotic stressors to induce a defense response in plant cells, is a common strategy to enhance the production of secondary metabolites. nih.govmdpi.com For instance, treating Digitalis lanata cell suspension cultures with elicitors like potassium chloride (KCl) and mannitol (B672) has been shown to increase the yield of digitoxin (B75463). ekb.eg Another approach is precursor feeding, where a compound that is an early intermediate in the biosynthetic pathway is supplied to the culture to boost the production of the final product. ekb.egresearchgate.netplantcelltechnology.com The addition of progesterone (B1679170), a precursor in cardenolide biosynthesis, has been demonstrated to enhance the production of digoxin (B3395198) and digitoxin in Digitalis lanata cultures. ekb.egekb.eg

Biotransformation, the use of plant cell cultures to chemically modify a supplied substrate, is another valuable technique. nih.govplantcelltechnology.com This process can be used to convert less active or inexpensive precursors into more valuable and pharmacologically active compounds. nih.gov Studies on Convallaria majalis have shown the biotransformation of digitoxigenin (B1670572) and digitoxin into other cardenolides, including convallatoxin (B1669428) and this compound, illustrating the plant's endogenous enzymatic capacity to modify these structures. researchgate.net

Table 1: Examples of Plant Tissue Culture Strategies for Enhanced Cardenolide Production

| Plant Species | Culture Type | Strategy | Key Findings | Reference(s) |

|---|---|---|---|---|

| Digitalis lanata | Cell Suspension | Elicitation (KCl) | Increased digitoxin yield. | ekb.eg |

| Digitalis lanata | Cell Suspension | Precursor Feeding (Progesterone) | Enhanced digoxin and digitoxin production. | ekb.egekb.eg |

| Digitalis purpurea | Shoot-forming | Morphogenesis | Accumulation of digitoxin. | nih.gov |

Genetic Engineering for Biosynthesis Pathway Optimization

Genetic engineering offers a targeted approach to enhance the production of this compound and other cardiac glycosides by manipulating the genes involved in their biosynthetic pathway. mdpi.comnih.gov This can involve overexpressing genes that encode for rate-limiting enzymes or downregulating genes that divert precursors to other metabolic pathways. frontiersin.org

The biosynthesis of cardiac glycosides is a complex process involving numerous enzymatic steps, starting from sterol precursors. researchgate.netresearchgate.net Key enzymes that have been identified and characterized in plants like Digitalis species include 3β-hydroxysteroid dehydrogenase (3β-HSD) and progesterone 5β-reductase (P5βR). researchgate.net Recent research has also identified genes such as SCARECROW-LIKE PROTEIN 14 (SCL14), DELTA24-STEROL REDUCTASE (DWF1), and HYDRA1 (HYD1) as playing a role in the biosynthesis of cardiac glycosides. researcher.lifeplos.org

Metabolic engineering efforts have shown promise in increasing the production of these compounds. For example, the expression of a key enzyme in the mevalonic acid (MVA) pathway, 3-hydroxy-3-methylglutaryl CoA reductase (HMGR), in Digitalis minor led to an increase in both sterol and cardenolide production. nih.gov The identification of genes responsible for specific hydroxylation steps, such as those catalyzed by 2-oxoglutarate-dependent dioxygenases (2OGDs) in Erysimum cheiranthoides, provides new targets for genetic manipulation to potentially increase the yield of specific cardenolides. biorxiv.org

Furthermore, heterologous expression, where genes from one organism are expressed in another, is a promising strategy. buffalostate.edu Scientists have successfully engineered Saccharomyces cerevisiae (baker's yeast) to perform several steps of the cardenolide biosynthetic pathway, demonstrating the potential to produce these complex molecules in microbial systems. nih.gov This approach, often referred to as combinatorial biosynthesis, allows for the creation of novel or modified compounds by combining genes from different pathways. nih.gov

Table 2: Key Genes and Enzymes in Cardenolide Biosynthesis with Potential for Genetic Engineering

| Gene/Enzyme | Function | Plant Source | Potential Application | Reference(s) |

|---|---|---|---|---|

| 3β-hydroxysteroid dehydrogenase (3β-HSD) | Oxidation and isomerization of sterol precursors. | Digitalis spp. | Overexpression to increase precursor supply. | researchgate.netresearcher.life |

| Progesterone 5β-reductase (P5βR) | Key step in the cardenolide pathway. | Digitalis spp. | Overexpression to enhance pathway flux. | researchgate.net |

| 3-hydroxy-3-methylglutaryl CoA reductase (HMGR) | Rate-limiting enzyme in the MVA pathway. | Arabidopsis thaliana | Overexpression in Digitalis to increase cardenolide yield. | nih.gov |

| 2-oxoglutarate-dependent dioxygenases (2OGDs) | Catalyze hydroxylation steps. | Erysimum cheiranthoides | Manipulation to produce specific cardenolides. | biorxiv.org |

Metabolomics and Fingerprinting in Plant Systems for this compound Profiling

Metabolomics is the comprehensive analysis of all metabolites within a biological system and serves as a powerful tool for understanding the complex biochemistry of plants like Convallaria majalis. mdpi.comnih.gov Two primary approaches are used: metabolite fingerprinting and metabolite profiling. nih.govresearchgate.net

Metabolite fingerprinting provides a rapid, high-throughput overview of the metabolic state of a plant. anu.edu.au Techniques like nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry (MS) are used to generate a "fingerprint" of the metabolites present in a sample. nih.gov This approach is particularly useful for comparing different plant samples, for instance, to distinguish between different geographical populations of Convallaria majalis or to assess the impact of different cultivation conditions on their chemical composition. ishs.org

Metabolite profiling, on the other hand, focuses on the identification and quantification of a specific group of metabolites or all metabolites detected. nih.gov Advanced analytical techniques such as liquid chromatography-mass spectrometry (LC-MS) and high-performance liquid chromatography (HPLC) are instrumental in this process. xjtu.edu.cnmdpi.com These methods allow for the detailed characterization of the cardenolide profile in Convallaria majalis, including the identification and quantification of this compound and its related compounds. ishs.org For example, a study on Allium ursinum (wild garlic) used metabolomics to identify biomarkers that could distinguish it from its toxic adulterant, Convallaria majalis, highlighting the precision of this technique. nih.govnih.gov

The application of these metabolomic techniques is crucial for quality control of herbal medicines derived from Convallaria majalis and for selecting high-yielding plant varieties for cultivation or biotechnological production. mdpi.com By creating a detailed chemical profile, researchers can identify plants with a naturally higher concentration of this compound and understand the metabolic pathways that lead to its production. ishs.org

Table 3: Metabolomic Techniques and Their Applications in this compound Research

| Technique | Approach | Application | Key Insights | Reference(s) |

|---|---|---|---|---|

| Nuclear Magnetic Resonance (NMR) | Fingerprinting | Comparison of metabolic composition of different plant samples. | Rapid discrimination between plant groups and identification of metabolic variability. | nih.gov |

| Liquid Chromatography-Mass Spectrometry (LC-MS) | Profiling & Fingerprinting | Identification and quantification of specific cardenolides, including this compound. | Detailed characterization of the cardenolide profile and discovery of potential biomarkers. | nih.govxjtu.edu.cnmdpi.com |

Future Directions and Emerging Research Areas in Convalloside Studies

Exploration of Undiscovered Mechanistic Pathways of Convalloside Action

While the primary mechanism of action for this compound and related cardiac glycosides is the inhibition of the Na+/K+-ATPase pump, current research is venturing beyond this established pathway. ontosight.aiijpsjournal.comijpsjournal.com The transformation of this compound into its more active derivative, convallatoxin (B1669428), occurs within the plant, and it is this latter compound that is often the focus of mechanistic studies. mdpi.com The binding of cardiac glycosides to Na+/K+-ATPase is now understood to not only impact ion transport but also to activate a variety of signal transduction pathways that regulate crucial cellular functions like cell growth, apoptosis (programmed cell death), and motility. mdpi.commdpi.com

Future research is focused on unraveling the full spectrum of these secondary effects. For instance, the anticancer properties of related cardiac glycosides, such as convallatoxin, are a significant area of investigation. ijpsjournal.comwikipedia.org Studies have shown that convallatoxin can induce apoptosis and autophagy in cancer cells and inhibit angiogenesis, but the precise underlying mechanisms are not yet fully understood. wikipedia.org It is unclear if these anticancer effects are solely a downstream consequence of Na+/K+-ATPase inhibition or if other cellular targets are involved. wikipedia.org Researchers are keen to explore these alternative pathways to better understand the compound's therapeutic potential in oncology and other areas beyond cardiovascular health, such as antiviral applications. mdpi.comwikipedia.org

Advanced In Silico Modeling and Simulation for this compound-Target Interactions

Computational methods are becoming indispensable tools in pharmacology, and this compound research is no exception. Advanced in silico modeling and molecular docking simulations offer a powerful approach to predict and analyze the interactions between this compound and its biological targets at an atomic level. These computational studies can help elucidate the precise binding modes and affinities of this compound and its analogs to the Na+/K+-ATPase enzyme. researchgate.net

For example, docking calculations have been used to determine the binding efficiency of convallatoxin to Na+/K+-ATPase, providing insights into its potent activity. researchgate.net Future research will likely employ more sophisticated computational models, such as molecular dynamics simulations, to study the conformational changes induced by this compound binding and how these changes affect the enzyme's function and its interaction with other proteins. mdpi.com Furthermore, in silico approaches are being developed to predict the toxicity and bioactivity of compounds, which can accelerate the drug discovery process by identifying the most promising candidates for synthesis and experimental testing while flagging potential safety concerns early on. frontiersin.org These computational pipelines can model drug-protein interactions to identify which biological pathways might be affected. frontiersin.org

Integrative Omics Approaches in this compound Research (Genomics, Transcriptomics, Proteomics, Metabolomics)

The "omics" revolution provides a holistic view of biological systems, and its application to this compound research holds immense promise for uncovering novel mechanisms and biomarkers. wikipedia.orgmedreport.foundation These technologies allow for the large-scale study of genes (genomics), RNA transcripts (transcriptomics), proteins (proteomics), and metabolites (metabolomics). medreport.foundationisaaa.org

By integrating these different layers of biological information, researchers can build a comprehensive picture of the cellular response to this compound. mdpi.comnih.gov

Genomics can identify genetic variations that may influence an individual's response to this compound. isaaa.org

Transcriptomics can reveal how this compound alters gene expression patterns, providing clues about the cellular pathways it modulates. medreport.foundation

Proteomics can identify the full set of proteins that are directly or indirectly affected by this compound, moving beyond the primary target of Na+/K+-ATPase. isaaa.org This can help map the complex signaling cascades initiated by the compound. nih.gov

Metabolomics analyzes the complete set of small-molecule metabolites, offering a direct snapshot of the physiological state of a cell and how it is altered by this compound. wikipedia.orgisaaa.org

Integrative analysis of these omics datasets can reveal novel drug targets, identify biomarkers for efficacy and toxicity, and provide a deeper, systems-level understanding of this compound's pharmacological effects. mdpi.com

Sustainable Sourcing and Biotechnological Production of this compound

This compound is naturally sourced from plants like the lily of the valley (Convallaria majalis). ijpsjournal.com However, reliance on wild or cultivated plants for pharmaceutically active compounds presents challenges related to environmental fluctuations, pests, and inconsistent yields. mdpi.com To ensure a stable and sustainable supply, research is increasingly focused on biotechnological production methods.

Plant Tissue Culture represents a promising alternative. This technique involves growing plant cells, tissues, or organs in vitro under controlled and sterile conditions. nih.govisaaa.orgncert.nic.in It offers a continuous and reliable source of this compound, independent of geographical and climatic constraints. nih.gov Significant research is underway to optimize culture conditions to maximize the production of secondary metabolites in various medicinal plants. nih.gov

Metabolic Engineering and Synthetic Biology offer even more advanced solutions. frontiersin.org These fields aim to reprogram the metabolic pathways of microorganisms (like yeast or bacteria) or plants to enhance the production of desired compounds. nih.govnih.gov By identifying and manipulating the key enzymes in the this compound biosynthetic pathway, it may be possible to increase yields in its native plant or even transfer the entire pathway to a microbial host for large-scale fermentation-based production. mdpi.comfrontiersin.org Genetic engineering has already been used to increase the production of other cardiac glycosides in Digitalis species. mdpi.com

Table 1: Biotechnological Approaches for Sustainable this compound Production

| Technology | Description | Potential Advantages | Relevant Research Areas |

|---|---|---|---|

| Plant Tissue Culture | Growth of plant cells/tissues (e.g., callus, hairy roots) in a controlled, sterile lab environment. nih.govisaaa.org | Consistent yield, purity, independence from climate, and geographical location. nih.gov | Optimization of media and growth conditions, scaling up in bioreactors. nih.gov |

| Metabolic Engineering | Modification of an organism's genetic and regulatory processes to increase the production of a specific substance. nih.gov | Enhanced yields, production in fast-growing microbes, creation of novel compounds. nih.gov | Identification of biosynthetic pathway genes, use of retrosynthesis algorithms. mdpi.comjfaulon.com |

| Genetic Engineering | Introduction of specific genes into an organism to alter its characteristics, such as increasing the production of a target compound. mdpi.com | Significantly increased yields of target cardiac glycosides have been demonstrated in related plants. mdpi.com | Introduction of genes for key enzymes in the biosynthetic pathway. mdpi.com |

Development of Novel Derivatization and Synthetic Strategies for this compound Analogs

The chemical synthesis and modification of complex natural products like this compound is a significant area of research. The total synthesis of this compound is challenging due to its complex stereochemistry. umich.edu However, developing synthetic strategies is crucial for producing the compound in a controlled manner and for creating novel analogs with improved therapeutic properties. researchgate.net

The development of this compound derivatives is driven by the need to improve its pharmacological profile—for instance, by enhancing its efficacy, reducing its toxicity, or altering its solubility and bioavailability. researchgate.net Structure-Activity Relationship (SAR) studies are central to this effort. By synthesizing a series of related analogs and testing their biological activity, chemists can determine which parts of the molecule are essential for its effects. researchgate.net For example, research on related cardenolides has investigated how modifications to the C10 position can impact cytotoxic activity. researchgate.net Future work will focus on developing more efficient synthetic routes and employing novel chemical reactions to generate a diverse library of this compound analogs for pharmacological screening. umich.eduyoutube.com

Refinement of Analytical Methodologies for Trace Detection and Quantification of this compound

Accurate and sensitive analytical methods are essential for all aspects of this compound research, from phytochemical analysis of plant extracts to its quantification in biological samples. Current methods for analyzing cardiac glycosides include spectrophotometry, thin-layer chromatography (TLC), and, most prominently, high-performance liquid chromatography (HPLC). researchgate.netvedomostincesmp.ruscribd.com

While traditional methods like bioassays and spectrophotometry lack specificity and accuracy, HPLC offers a more reliable and selective approach. vedomostincesmp.ruresearchgate.net Recent studies have focused on developing and validating HPLC procedures, often coupled with ultraviolet (UV) or mass spectrometry (MS) detection, for the precise quantification of this compound's active form, convallatoxin, in herbal medicines. researchgate.netvedomostincesmp.ruresearchgate.net

Future research will aim to refine these methodologies further to achieve even lower limits of detection and quantification, which is crucial for trace analysis. cdc.gov This includes optimizing sample preparation techniques to efficiently extract the compound from complex matrices like soil or biological tissues and improving chromatographic separation to resolve this compound from other closely related glycosides. cdc.govibacon.com The development of highly specific immunoassays with minimal cross-reactivity to other cardiac glycosides also remains an important goal. researchgate.net

Q & A

Q. What are the validated protocols for isolating Convalloside from natural sources, and how can purity be optimized?

- Methodological Answer : Isolation typically involves solvent extraction (e.g., ethanol or methanol) followed by chromatographic purification (e.g., column chromatography with silica gel or HPLC). To optimize purity, combine spectroscopic techniques (NMR, MS) with polarity-based fractionation. Reproducibility requires strict adherence to solvent ratios, temperature controls, and validation via comparative TLC/Rf values .

Q. Which spectroscopic and chromatographic methods are most reliable for structural characterization of this compound?

- Methodological Answer : Use tandem mass spectrometry (LC-MS/MS) for molecular weight confirmation and NMR (¹H, ¹³C, 2D-COSY) for stereochemical analysis. Cross-validate with X-ray crystallography if crystalline forms are obtainable. For quantification, employ HPLC-UV with a C18 column and acetonitrile/water gradient .

Q. How should researchers design in vitro assays to assess this compound’s bioactivity (e.g., cardiotonic effects)?

- Methodological Answer : Use isolated cardiomyocyte models or sodium-potassium ATPase inhibition assays. Standardize cell lines (e.g., H9c2 rat cardiomyocytes), control for solvent interference (e.g., DMSO ≤0.1%), and include positive controls (e.g., ouabain). Dose-response curves (IC₅₀ calculations) and kinetic studies are critical for robustness .

Advanced Research Questions

Q. How can conflicting data on this compound’s pharmacokinetics (e.g., bioavailability discrepancies) be resolved?

- Methodological Answer : Conduct cross-species pharmacokinetic studies (rodent vs. non-rodent models) with radiolabeled this compound to track absorption/distribution. Use physiologically based pharmacokinetic (PBPK) modeling to account for metabolic enzyme variability. Validate findings via LC-MS/MS plasma profiling and biliary excretion studies .

Q. What strategies are effective for elucidating this compound’s mechanism of action when prior studies propose contradictory pathways?

- Methodological Answer : Apply CRISPR-Cas9 gene-editing to knockout candidate targets (e.g., Na⁺/K⁺-ATPase isoforms) in cell lines. Combine transcriptomic profiling (RNA-seq) and phosphoproteomics to identify downstream signaling cascades. Use molecular docking simulations to assess binding affinity to proposed targets, followed by surface plasmon resonance (SPR) for validation .

Q. How should researchers optimize experimental designs to mitigate batch-to-batch variability in this compound samples?

- Methodological Answer : Implement quality-by-design (QbD) principles: define critical quality attributes (CQAs) like purity (>98%) and solvent residues. Use design of experiments (DoE) to test extraction variables (pH, temperature). Apply multivariate statistical analysis (e.g., PCA) to identify variability sources and standardize protocols accordingly .

Q. What integrative approaches are recommended for reconciling in vitro and in vivo efficacy data for this compound?

- Methodological Answer : Develop organ-on-a-chip models to bridge in vitro-in vivo gaps (e.g., liver-chip for metabolism studies). Perform dose-escalation studies in animal models with parallel biomarker monitoring (e.g., troponin levels for cardiotoxicity). Use meta-analysis frameworks to synthesize heterogeneous datasets, weighting studies by methodological rigor (e.g., randomization, blinding) .

Methodological Considerations for Data Interpretation

- Handling Contradictory Findings : Apply Hill’s criteria for causality (e.g., dose-response consistency) and assess study limitations (e.g., small sample sizes, unblinded designs) .

- Statistical Robustness : Report effect sizes with confidence intervals, not just p-values. Use mixed-effects models to account for nested data structures in pharmacological studies .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.